2-ethoxy-N'-hydroxypropanimidamide
Overview
Description
2-Ethoxy-N'-hydroxypropanimidamide is a chemical compound with the molecular formula C5H12N2O2. It is a derivative of propanimidamide and contains an ethoxy group and a hydroxyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit remarkable reactivity towards nucleophiles , suggesting that 2-ethoxy-N’-hydroxypropanimidamide may also interact with nucleophilic targets in biochemical reactions.
Mode of Action
2-Ethoxy-N’-hydroxypropanimidamide: likely interacts with its targets through its unique chemical properties. As a compound with an ethoxy group, it exhibits remarkable reactivity towards nucleophiles . This reactivity is crucial for its involvement in various chemical reactions and processes .
Biochemical Pathways
Given its reactivity towards nucleophiles, it can be inferred that it may play a role in various biochemical reactions involving nucleophilic attack, such as michael additions and aldol condensations .
Result of Action
Given its reactivity, it can be inferred that it may contribute to the formation of complex molecular structures in various chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-ethoxy-N’-hydroxypropanimidamide . For instance, the compound’s reactivity may vary under different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N'-hydroxypropanimidamide typically involves the reaction of ethylamine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate ethyl formamide, which is then hydrolyzed to yield the desired compound. The reaction conditions include maintaining a specific temperature range and using appropriate catalysts to ensure the formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of a high-quality final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-N'-hydroxypropanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, to replace the ethoxy group with other functional groups.
Major Products Formed: The major products formed from these reactions include oxo-compounds, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-N'-hydroxypropanimidamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of enzyme mechanisms and biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials, as well as in the development of new industrial processes.
Comparison with Similar Compounds
2-Ethoxy-N'-hydroxypropanimidamide can be compared with other similar compounds, such as ethyl formamide, N-hydroxyethylformamide, and N-ethylformamide. These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of ethoxy and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-ethoxy-N'-hydroxypropanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3-9-4(2)5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWTYFIVVWAHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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